trans-2'-Deoxy-3'-oxa-4'-thiocytidine (Apricitabine)
Description
IUPAC Nomenclature and Official Designations
The International Union of Pure and Applied Chemistry (IUPAC) designates apricitabine as 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one . This name specifies:
- The oxathiolane ring’s R configuration at both C2 and C4 positions
- The hydroxymethyl substituent at C2
- The cytosine-derived pyrimidinone base at N1
Official identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 160707-69-7 | |
| DrugBank Accession | DB12855 | |
| PubChem CID | 455041 |
Alternative Chemical Names and Development Codens
Apricitabine has been referenced under multiple designations during its development:
The oxathiolane ring’s trans configuration between C2 and C4 is implicit in these names, distinguishing it from stereoisomers with reduced antiviral activity.
Molecular Formula and Mass Spectrometric Validation
The molecular formula C₈H₁₁N₃O₃S is confirmed through multiple analytical techniques:
Mass spectrometric fragmentation patterns exhibit characteristic ions:
- Base peak at m/z 112.05 (protonated cytosine fragment)
- Oxathiolane ring cleavage product at m/z 117.02
- Sulfur isotopic signature (³²S → ³⁴S) confirming thioether linkage
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, as validated for analogous nucleoside analogues, demonstrate detection limits ≤10 pg/ml for apricitabine in biological matrices. These techniques employ anion-exchange chromatography to resolve the compound from endogenous nucleosides, with mass transitions monitored at m/z 229 → 112 (quantifier) and 229 → 117 (qualifier).
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-14-7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1 |
InChI Key |
RYMCFYKJDVMSIR-NKWVEPMBSA-N |
Isomeric SMILES |
C1[C@H](S[C@@H](O1)CO)N2C=CC(=NC2=O)N |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a thiol to form the oxathiolane ring.
Attachment of the Pyrimidine Base: The pyrimidine base is then attached to the oxathiolane ring through a glycosylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Table 1: Key N-Glycosidation Reactions
Mechanistic Insights :
-
The EtSiH/I system generates glycosyl iodides, which react with silylated nucleobases to form nucleosides.
-
Anomerization occurs at elevated temperatures, improving β-selectivity (e.g., α:β ratios shift from 1:1 to 1:7 at 60°C) .
Metabolic Reactions
Apricitabine undergoes intracellular phosphorylation to its active triphosphate form (ATC-TP), mediated by deoxycytidine kinase (dCK) :
Table 2: Phosphorylation Pathway
Competitive Dynamics :
-
ATC competes with lamivudine (3TC) and emtricitabine (FTC) for phosphorylation by dCK, influencing its efficacy in combination therapies .
Degradation and Stability
Apricitabine’s stability is influenced by:
-
Oxidation : Susceptible to sulfur oxidation in the oxathiolane ring under oxidative conditions.
-
Hydrolysis : The glycosidic bond remains stable at physiological pH but degrades under strongly acidic/basic conditions.
Analytical Characterization
HPLC methods are critical for monitoring reaction progress and purity:
-
Column : C18 reverse-phase
-
Mobile Phase : Acetonitrile/water gradient
-
Detection : UV at 254 nm.
Key Research Findings
-
Synthetic Efficiency : A three-step synthesis from 2-(R)-benzoyloxymethyl-1,3-oxathiolane achieves >90% purity.
-
Metabolic Resistance : ATC-TP retains activity against HIV strains resistant to zidovudine and lamivudine due to structural flexibility in the oxathiolane ring .
Structural Modifications and Reactivity
-
Thiocyanate Group : Enhances binding affinity to reverse transcriptase but increases susceptibility to enzymatic deamination.
-
Oxathiolane Ring : Stabilizes the sugar conformation, reducing off-target interactions.
Scientific Research Applications
rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one: has several scientific research applications, including:
Antiviral Research: As a nucleoside analog, it can inhibit viral replication by incorporating into viral DNA or RNA.
Cancer Research: It can act as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: It is used to study enzyme-substrate interactions and nucleic acid metabolism.
Mechanism of Action
The mechanism of action of rel-4-Amino-1-((2R,4S)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidin-2(1H)-one involves its incorporation into nucleic acids. This incorporation can lead to chain termination or faulty base pairing, ultimately inhibiting DNA or RNA synthesis. The compound targets viral polymerases or cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Key Pharmacological Properties
- Mechanism : Selective inhibition of HIV-1 RT (Ki = 0.08 μM) with minimal inhibition of human DNA polymerases α, β, and γ (Ki = 300 μM, 12 μM, and 112.25 μM, respectively) .
- Clinical Efficacy : Demonstrates potent activity against HIV-1 strains with the M184V mutation, a common resistance marker for lamivudine and emtricitabine .
Comparison with Similar Compounds
Structural and Functional Differences
Apricitabine belongs to the cytidine analog subclass of NRTIs, alongside zalcitabine (ddC), lamivudine (3TC), and emtricitabine (FTC). Key structural differences include:
Key Insights :
- Apricitabine’s sulfur atom enhances membrane penetration via van der Waals interactions with lipid bilayers, improving intracellular delivery compared to ddC and d4T .
- Unlike lamivudine, apricitabine’s 3'-oxa substitution prevents steric clashes with M184V-mutated RT, maintaining efficacy .
Membrane Permeability and Drug Delivery
Molecular dynamics simulations reveal that apricitabine exhibits superior penetration into phospholipid membranes (POPC/POPG) compared to zalcitabine, stavudine, and didanosine . Its accumulation in the polar head region of membranes is driven by hydrogen bonding and sulfur-mediated interactions, facilitating higher intracellular concentrations (Table 2).
Resistance and Mutational Profiles
Apricitabine’s resistance profile is distinct due to its structural resilience:
- M184V Mutation : Retains full activity (EC50 = 0.5–1.0 μM) compared to lamivudine (EC50 increases 100-fold) .
- K65R Mutation: Partial resistance observed (EC50 increases 3–5 fold), whereas tenofovir and abacavir lose efficacy entirely .
Pharmacokinetics and Toxicity
Advantages :
- No mitochondrial toxicity observed in preclinical studies, unlike stavudine and zalcitabine .
Biological Activity
trans-2'-Deoxy-3'-oxa-4'-thiocytidine, commonly known as Apricitabine or 2'-deoxy-3'-oxa-4'-thiocytidine (dOTC), is a nucleoside analogue currently under investigation for its antiviral properties, particularly against HIV-1. This compound exhibits a unique structure that enhances its biological activity while minimizing toxicity, making it a promising candidate in the treatment of HIV.
Apricitabine functions primarily as a reverse transcriptase inhibitor. Upon entering the cell, it is phosphorylated to its active triphosphate form by deoxycytidine kinase, which is crucial for its antiviral activity. The triphosphate form competes with natural deoxynucleotides for incorporation into viral DNA during reverse transcription, thereby inhibiting viral replication.
Key Metabolic Pathways
- Phosphorylation : Apricitabine is phosphorylated to mono-, di-, and triphosphate forms within human peripheral blood mononuclear cells (PBMC).
- Intracellular Concentration : Studies indicate that approximately 2% to 5% of Apricitabine is converted into its active triphosphate derivatives, which have a half-life of 2 to 3 hours in cells .
Antiviral Efficacy
Apricitabine has demonstrated significant antiviral activity against various strains of HIV-1. Notably, it retains efficacy against strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (3TC) and zidovudine (AZT).
Efficacy Data
| Study Type | EC50 (μM) Against HIV-1 | Resistance Profile |
|---|---|---|
| T-cell lines | 1.0 - 10.0 | Wild-type strains |
| PBMC | 0.1 - 3.0 | M184V mutation resistant |
| Drug-naive isolates | 1.76 | Resistant to 3TC: 2.53 |
| Resistant isolates | 2.5 | Resistant to AZT: 2.5 |
EC50 values represent the concentration required for 50% inhibition of viral replication .
Toxicity and Selectivity
One of the significant advantages of Apricitabine is its favorable toxicity profile. In vitro studies have shown that the compound exhibits low cytotoxicity, with toxicity levels exceeding 100 μM in various cell lines, including HepG2 cells . The selectivity index for HIV reverse transcriptase compared to human DNA polymerases is highly favorable, indicating that Apricitabine preferentially targets the viral enzyme over cellular enzymes.
Toxicity Data
| Cell Line | Toxicity Level (μM) |
|---|---|
| HepG2 | >100 |
| PBMC | >10 |
Combination Therapy
Research has indicated that combining Apricitabine with other NRTIs can lead to altered antiviral efficacy due to competitive phosphorylation pathways. For instance, the presence of lamivudine significantly reduced the antiviral activity of Apricitabine against HIV-1 by increasing the EC50 values two- to fivefold . This interaction highlights the importance of understanding drug-drug interactions in clinical settings.
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of Apricitabine in patients with HIV:
- Phase II Trials : These trials assessed the pharmacokinetics and safety profile of Apricitabine in combination with other antiretroviral agents.
- Longitudinal Studies : Observations from ongoing studies suggest that patients receiving Apricitabine show sustained viral suppression with minimal side effects compared to traditional therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
